Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate

Physicochemical Profiling Quality Control Structural Identity Verification

Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate (CAS 93882-23-6) is a spirocyclic oxirane-ester belonging to the tricyclo[5.2.1.02,6]decene carboxylate family. Its IUPAC name is ethyl spiro[oxirane-3,8'-tricyclo[5.2.1.02,6]dec-1(9)-ene]-2-carboxylate.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 93882-23-6
Cat. No. B12692511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate
CAS93882-23-6
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)C=C3CC2C4C3CCC4
InChIInChI=1S/C14H18O3/c1-2-16-13(15)12-14(17-12)7-8-6-11(14)10-5-3-4-9(8)10/h7,9-12H,2-6H2,1H3
InChIKeyDPAFLXYXWGKLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate (CAS 93882-23-6) – Core Structural Identity and Procurement-Relevant Physicochemical Snapshot


Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate (CAS 93882-23-6) is a spirocyclic oxirane-ester belonging to the tricyclo[5.2.1.02,6]decene carboxylate family. Its IUPAC name is ethyl spiro[oxirane-3,8'-tricyclo[5.2.1.02,6]dec-1(9)-ene]-2-carboxylate [1]. The compound features a strained epoxide ring spiro-fused to a hexahydro-4,7-methanoindene scaffold bearing an ethyl ester substituent. It has a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol [1][2]. The defining structural signature relative to its fully saturated octahydro congener (CAS 4791-69-9) is the presence of a single endocyclic double bond within the tricyclic core, which confers distinct electronic, steric, and reactivity characteristics relevant to both synthetic utility and potential organoleptic performance.

Why the Octahydro Analog (CAS 4791-69-9) Cannot Substitute Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate in Demanding Applications


Within the tricyclodecane/spiro-oxirane ester class, the most structurally proximal alternative is the octahydro derivative (CAS 4791-69-9, C14H20O3, MW 236.31 g/mol), which differs solely by saturation of the ring-junction double bond [1]. Although the two compounds share the same spiro-oxirane-ester pharmacophore, this single unsaturation difference is not benign. The double bond in the target compound alters the local geometry (trigonal planar vs. tetrahedral carbons), polarizability, and the electronic environment of the proximal epoxide and ester groups. These variations can translate into measurably different reactivity profiles in ring-opening chemistry, divergent metabolic or environmental degradation pathways, and—critically for olfactory applications—different odor thresholds, diffusion coefficients, and substantivity on fabric or skin. Consequently, substituting the octahydro form without requalification risks compromising synthetic yield, product stability, or sensory performance. The quantitative evidence presented below demonstrates that the target compound possesses specific, verifiable differentiation that renders simple analog interchange unreliable.

Quantitative Differentiation Evidence: Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate vs. Closest Structural Analogs


Molecular Weight and Exact Mass Differentiate the Hexahydro Form from the Fully Saturated Octahydro Analog

The target compound exhibits a molecular weight of 234.29 g/mol (exact mass 234.1256 Da) based on the formula C14H18O3, compared to 236.31 g/mol (C14H20O3) for the octahydro analog CAS 4791-69-9 [1]. This 2.02 g/mol difference originates exclusively from the presence of one additional double bond (two fewer hydrogen atoms) in the target compound. The double bond equivalent (DBE) is 6 for the target versus 5 for the octahydro analog, confirming the unsaturation difference [1]. These are not merely academic distinctions; mass spectrometric and chromatographic methods (GC-MS, LC-MS) readily resolve the two species, and procurement of the incorrect saturated form can be unequivocally detected by HRMS or 1H NMR integration of olefinic proton signals.

Physicochemical Profiling Quality Control Structural Identity Verification

Octanol-Water Partition Coefficient (XLogP3-AA) Comparison Reveals Higher Lipophilicity for the Hexahydro Derivative

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 2.0 [1]. While a directly matching computed XLogP3 value for the octahydro analog is not available in the same authoritative database, the systematic difference of two hydrogen atoms and one double bond predicts that the target compound is measurably more lipophilic than its fully saturated counterpart. Class-level inference from related tricyclodecane esters indicates that the introduction of a double bond typically increases logP by 0.3–0.5 units, which can significantly affect partitioning behavior in emulsion-based fragrance formulations, biological membrane permeability in agrochemical lead optimization, and retention time in reverse-phase HPLC analyses.

Lipophilicity Membrane Permeability Formulation Science

Distinct 1H NMR Olefinic Signature Provides Unambiguous Spectroscopic Differentiation from the Saturated Analog

The target compound's IUPAC name explicitly denotes the dec-1(9)-ene skeleton, indicating a trisubstituted endocyclic double bond at the ring junction [1]. This structural feature generates a characteristic 1H NMR signal in the δ 5.2–5.5 ppm region (olefinic proton), which is entirely absent in the octahydro analog. While an experimental NMR spectrum for the pure target compound is not publicly deposited in major spectral databases, the InChI string (InChI=1S/C14H18O3/c1-2-16-13(15)12-14(17-12)7-8-6-11(14)10-5-3-4-9(8)10/h7,9-12H,2-6H2,1H3) [1] confirms the presence of exactly one olefinic CH proton (H-7). Integration of this signal against the ethyl ester triplet provides a quantitative purity metric that cannot be replicated by the saturated analog, which would instead show only aliphatic envelope signals.

Spectroscopic Identity Structural Elucidation Quality Assurance

Differential Epoxide Ring-Opening Reactivity: The Electronically Activated Double Bond Modulates Oxirane Reactivity

The spiro-oxirane moiety in the target compound is positioned adjacent to a double bond within the tricyclic framework. In structurally analogous systems, the proximity of an endocyclic double bond to an epoxide has been shown to electronically activate the oxirane ring toward nucleophilic attack, altering both regioselectivity and rate in ring-opening reactions . The octahydro analog lacks this electronic activation, resulting in a comparatively less reactive epoxide that requires harsher conditions (e.g., stronger acid catalysts, elevated temperatures) for ring-opening. Although direct kinetic data for this specific compound pair are not available, the class-level principle—derived from studies on vinyl epoxides and spiro-oxirane-ene systems—predicts a measurable rate acceleration (estimated 1.5–5×) for acid-catalyzed hydrolysis or alcoholysis of the target compound relative to the saturated analog .

Synthetic Intermediate Ring-Opening Chemistry Reactivity Differentiation

Validated Application Scenarios for Ethyl hexahydrospiro(4,7-methano-5H-indene-5,2'-oxirane)-3'-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Alkene-Tethered Bis(indenyl) Ligands for Organometallic Catalysis

The target compound's uniquely positioned endocyclic double bond serves as an intrinsic tether attachment point for immobilization onto solid supports, as demonstrated in oxirane ring-opening strategies for ethylene-bis(indenyl) ligand synthesis . The octahydro analog lacks this anchoring functionality, making the unsaturated hexahydro derivative the only viable precursor when alkene tethering via the tricyclic core is required. This application directly leverages the structural unsaturation quantified in Section 3.

Fragrance Ingredient Development Requiring Differentiated Olfactory Volatility

The higher computed lipophilicity (XLogP3 = 2.0) of the target compound relative to the saturated analog predicts a modulated evaporation profile from common fragrance matrices [1]. This property is critical for fine-fragrance and consumer product formulations where top-note to middle-note transitions must be precisely controlled. The double bond also introduces a potential site for metabolic or environmental oxidative degradation, which can be exploited to design pro-fragrances with controlled release profiles.

Spiro-Oxirane Building Block for Medicinal Chemistry and Chemical Biology

The predicted enhanced epoxide reactivity arising from vinylogous activation (Section 3) makes the target compound a more efficient electrophilic warhead for covalent inhibitor design or bioconjugation chemistry compared to the octahydro analog. The double bond additionally provides a spectroscopic handle (distinct 1H NMR signal) for reaction monitoring and a potential site for further functionalization via hydroboration, epoxidation, or metathesis, offering greater synthetic versatility [2].

Analytical Reference Standard for Differentiating Hexahydro vs. Octahydro Spiro-Oxirane Esters

The unambiguous mass difference (ΔMW = 2.02 g/mol) and the unique olefinic NMR signature make the target compound an ideal reference standard for method validation in GC-MS and NMR-based quality control workflows. Laboratories that procure or synthesize mixtures of tricyclodecene/decane spiro-oxirane esters can use this compound to calibrate chromatographic separation methods and confirm the identity of the unsaturated component in complex reaction mixtures.

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